Cyclopentyl(pyridin-3-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Polymerization
Palladium(II) complexes containing N-cyclopentyl substituted ligands, similar to Cyclopentyl(pyridin-3-yl)methanamine, have shown high catalytic activity for the polymerization of methyl methacrylate (MMA), indicating potential in materials science for creating polymers with specific properties (Sung-Hoon Kim et al., 2014). The specific geometry of these complexes, involving distorted square planar arrangements, plays a crucial role in their catalytic efficiency and the syndiotacticity of the resulting polymers.
Anticonvulsant Agents
Research into heterocyclic Schiff bases of 3-aminomethyl pyridine has identified several compounds with significant anticonvulsant activity. These compounds, synthesized through condensation reactions with various aldehydes/ketones, have been tested and found effective in seizures protection at specific doses in animal models, highlighting their potential in pharmacology for the development of new treatments (S. Pandey & R. Srivastava, 2011).
Metal Complex Synthesis and Characterization
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involving pyridinylphenylmethanamine derivatives has been explored, with studies showing these compounds' good activity and selectivity in catalytic applications. These findings contribute to the field of organometallic chemistry, offering insights into the design of catalysts for various chemical transformations (Gavin W. Roffe et al., 2016).
Photochemical and Photophysical Properties
Iron(III) complexes involving N,N-bis(pyridin-2-yl)methylamine derivatives have been synthesized and studied for their photocytotoxic properties, presenting a novel approach to cancer treatment through light-activated drugs. These complexes show significant potential for selective cellular uptake and phototoxicity under red light, opening new avenues for photodynamic therapy (Uttara Basu et al., 2014).
Ligand Design and Complexation
Research into the design and synthesis of novel ligands based on pyridin-3-yl)methanamine frameworks for metal complexation has led to the discovery of new compounds with potential applications in coordination chemistry and catalysis. For example, the ambient-temperature synthesis of novel pyrazolyl-pyridin-2-yl)methanamine derivatives highlights the versatility of these ligands in forming metal complexes with unique properties (Diana Becerra et al., 2021).
Safety and Hazards
The safety information for cyclopentyl (pyridin-2-yl)methanamine, a similar compound, includes hazard statements such as H302, H315, H318, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . Please refer to the material safety data sheet (MSDS) for the specific compound for comprehensive safety information.
Mechanism of Action
The compound’s interaction with its targets, its effect on biochemical pathways, and its pharmacokinetics would depend on the specific biological system in which it is used. The compound’s reactivity and selectivity, as well as environmental factors such as pH, temperature, and the presence of other molecules, could influence its action, efficacy, and stability .
Properties
IUPAC Name |
cyclopentyl(pyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-4-1-2-5-9)10-6-3-7-13-8-10;/h3,6-9,11H,1-2,4-5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQARQKIFDNDIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CN=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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